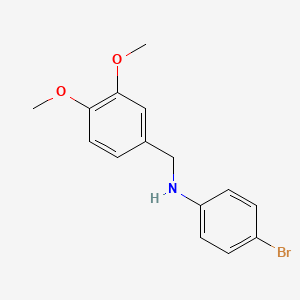

4-bromo-N-(3,4-dimethoxybenzyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-[(3,4-dimethoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-18-14-8-3-11(9-15(14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHWGISWKFMGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82363-35-7 | |

| Record name | N-(4-Bromophenyl)veratrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo N 3,4 Dimethoxybenzyl Aniline

Conventional Synthetic Routes for N-Benzyl Anilines

Based on the retrosynthetic analysis, two primary strategies emerge for the synthesis of the target molecule: reductive amination and direct amine alkylation.

Reductive amination is a highly versatile and widely used method for forming C-N bonds, which generally avoids the issue of over-alkylation common in direct alkylation methods. masterorganicchemistry.com The process involves two key steps, often performed in a single pot:

Condensation : The primary amine (4-bromoaniline) reacts with an aldehyde (3,4-dimethoxybenzaldehyde) to form a Schiff base (an imine) intermediate. This reaction is typically reversible and may be catalyzed by a mild acid.

Reduction : The resulting C=N double bond of the imine is selectively reduced to a C-N single bond to yield the final secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com Studies have demonstrated the successful reductive amination of various anilines with aldehydes using NaBH₄ in the presence of a cation exchange resin like DOWEX(R)50WX8, which acts as a recyclable catalyst. redalyc.org For instance, the reaction between 4-bromoaniline (B143363) and benzaldehyde (B42025) proceeds efficiently under these conditions. redalyc.org While direct asymmetric reductive amination (DARA) has been studied, electron-deficient anilines like 4-bromoaniline tend to react more slowly. nih.gov

A more direct, though sometimes less selective, approach is the N-alkylation of 4-bromoaniline with an appropriate 3,4-dimethoxybenzyl halide, such as 3,4-dimethoxybenzyl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of the aniline (B41778) attacks the electrophilic benzylic carbon, displacing the halide leaving group.

While conceptually simple, direct alkylation of primary amines can be difficult to control. masterorganicchemistry.com The newly formed secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation event that produces an undesired tertiary amine. This can result in a mixture of products and lower yields of the target compound. However, for specific substrates and under carefully controlled conditions, it can be a viable synthetic route.

Precursor Synthesis and Functional Group Transformations

4-Bromoaniline is a commercially available compound but can also be synthesized in the laboratory through several established methods. wikipedia.org

Bromination of Aniline : The amino group (-NH₂) is a strong activating group, which makes the direct bromination of aniline difficult to control and can lead to multiple bromination products. To achieve selective bromination at the para position, the reactivity of the amino group must be moderated. This is typically done by protecting the amino group via acylation. ketonepharma.com

Reduction of 4-Nitrobromobenzene : An alternative route involves the reduction of the nitro group of 4-nitrobromobenzene. This method is highly efficient and avoids the need for protection/deprotection steps on the aniline. Various reducing agents can be used, such as iron powder in acidic conditions or hydrazine (B178648) hydrate (B1144303) with a catalyst like iron oxide. ketonepharma.comchemicalbook.com A method using hydrazine hydrate with an Fe₂O₃-carbon catalyst in ethanol (B145695) has been reported to give a quantitative yield. chemicalbook.com

Copper(II) Bromide Mediated Bromination : A patented method describes the use of copper(II) bromide (CuBr₂) as both an oxidant and bromine source to achieve para-bromination of unprotected anilines with high selectivity and yield. google.com

The following table summarizes common synthetic routes to 4-bromoaniline:

| Starting Material | Key Reagents | Brief Description |

| Aniline | 1. Acetic Anhydride2. Bromine3. Acid/Base Hydrolysis | The amino group is protected as an acetanilide, followed by electrophilic bromination at the para position, and subsequent deprotection. wikipedia.orgketonepharma.com |

| 4-Nitrobromobenzene | Iron (Fe) powder, Acid (e.g., HCl) | The nitro group is reduced to an amino group. ketonepharma.com |

| 4-Nitrobromobenzene | Hydrazine hydrate, Fe₂O₃-Carbon | Catalytic reduction of the nitro group. chemicalbook.com |

| Aniline | Copper(II) Bromide (CuBr₂) | Direct para-bromination of unprotected aniline. google.com |

Protecting the amino group is a crucial strategy in multi-step syntheses to prevent it from undergoing unwanted reactions. libretexts.org For anilines, the most common protecting group is an acetyl group, introduced via acylation.

Protection (Acylation) : Aniline is treated with a reagent like acetic anhydride (B1165640) or acetyl chloride. doubtnut.com This converts the highly activating -NH₂ group into a less activating and more sterically hindered acetamido group (-NHCOCH₃). This modification serves two purposes: it reduces the nucleophilicity of the nitrogen and directs subsequent electrophilic aromatic substitution (like bromination) primarily to the para position. doubtnut.com

Deprotection (Hydrolysis) : After the desired reaction (e.g., bromination) is complete, the acetyl group can be easily removed by hydrolysis under either acidic or basic conditions to regenerate the free amino group. youtube.comresearchgate.net For example, heating the N-acetylated compound with aqueous acid or base will cleave the amide bond. youtube.com

Other protecting groups, such as carbamates (e.g., Boc, Cbz) or silyl (B83357) groups (e.g., TBS), are also widely used in organic synthesis to protect amines. researchgate.netmasterorganicchemistry.com For instance, an N-TBS (tert-butyldimethylsilyl) group can be introduced under mild conditions using TBS-Cl and an appropriate base, and later removed by treatment with silica (B1680970) gel in an ethanol/water mixture. chemicalbook.com

The following table outlines common protecting group strategies for anilines:

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O). doubtnut.comyoutube.com |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid - TFA). masterorganicchemistry.com |

| Benzyl-oxycarbonyl (Cbz) | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C). researchgate.netmasterorganicchemistry.com |

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Base (e.g., Methyllithium) | Silica gel in EtOH/H₂O. chemicalbook.com |

Synthesis of 4-Bromoaniline and its Derivatives

Controlled Bromination Methods

A primary challenge in synthesizing molecules like 4-bromoaniline, a likely precursor, is controlling the electrophilic aromatic substitution on the highly activated aniline ring. The powerful electron-donating nature of the amino group (-NH₂) directs incoming electrophiles to the ortho and para positions and can easily lead to over-bromination, yielding 2,4,6-tribromoaniline. youtube.com To achieve selective monobromination at the para-position, specific controlled methods are employed.

One effective strategy involves temporarily reducing the activating influence of the amino group by converting it into an acetanilide. This is achieved by reacting the aniline with acetic anhydride. The resulting acetyl group is still an ortho-para director but is significantly less activating than the amino group, allowing for a more controlled bromination. After the selective bromination at the para position, the acetyl group can be easily removed by hydrolysis (acidic or basic) to restore the amine functionality, yielding the desired 4-bromoaniline. youtube.com

Another approach utilizes specific brominating agents that favor para-substitution. Reagents such as 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one have been successfully used for the monobromination of aromatic amines, yielding predominantly the para-bromo derivative in high yields, often without the need to protect the amino group. researchgate.net This method offers a more direct route to the desired intermediate.

| Selective Reagents | Use of specific brominating agents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one. researchgate.net | Provides high para-selectivity in a single step, high yields. researchgate.net | The reagent is more specialized and expensive than elemental bromine. |

Synthesis of 3,4-Dimethoxybenzaldehyde (B141060) and Related Intermediates

The second key component, the 3,4-dimethoxybenzyl group, is typically introduced using 3,4-dimethoxybenzaldehyde (also known as veratraldehyde). This aldehyde is a crucial intermediate for forming the benzyl-aniline linkage via reductive amination.

3,4-Dimethoxybenzaldehyde is widely used as a flavorant and is an important pharmaceutical intermediate. chemicalbook.com It is commonly and economically synthesized from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), an inexpensive and readily available natural product. chemicalbook.comerowid.org The synthesis involves the methylation of the free phenolic hydroxyl group of vanillin. erowid.org This alkylation is typically carried out using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to deprotonate the phenol. erowid.org

Catalytic Approaches in the Synthesis of 4-bromo-N-(3,4-dimethoxybenzyl)aniline and Analogues

Modern organic synthesis heavily relies on catalytic methods to form bonds efficiently and selectively. The crucial C-N bond in the target molecule is often constructed using palladium-catalyzed reactions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-nitrogen bonds. researchgate.net The Buchwald-Hartwig amination is a premier method for coupling aryl halides (like 4-bromoaniline) with amines. In the context of synthesizing the target compound, this reaction could involve coupling 4-bromoaniline with 3,4-dimethoxybenzylamine. The reaction typically requires a palladium catalyst (such as palladium(II) acetate (B1210297) or Pd₂(dba)₃), a phosphine (B1218219) ligand to facilitate the catalytic cycle, and a base. The ligand is critical, as its steric and electronic properties influence the reaction's success. nih.gov

An alternative and widely used catalytic approach is reductive amination. This process involves the initial reaction of 4-bromoaniline with 3,4-dimethoxybenzaldehyde to form a Schiff base (imine) intermediate. This imine is then reduced to the final secondary amine product. While the reduction can be achieved with various reagents, palladium nanoparticles have been developed as effective heterogeneous catalysts for direct reductive amination, offering high yields and simplified work-up procedures. rsc.org

Green Chemistry Principles in Catalytic Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. Palladium-catalyzed aminations, while powerful, have traditionally used hazardous solvents and high temperatures. nih.gov Recent research focuses on aligning these methods with green chemistry principles.

The use of a catalyst is itself a core principle of green chemistry, as it allows for reactions to proceed with high efficiency in small amounts, minimizing waste compared to stoichiometric reagents. acs.org Efforts in the field now focus on reducing palladium catalyst loading, recycling the catalyst, and replacing hazardous solvents like dioxane and DMF with greener alternatives such as 2-MeTHF or even water, using micellar chemistry. nih.gov These advancements not only reduce environmental impact but can also lower costs and improve safety.

Table 2: Application of Green Chemistry Principles to Catalytic Synthesis

| Principle # | Principle Name | Relevance to the Synthesis of this compound |

|---|---|---|

| 2 | Atom Economy | Synthetic routes like reductive amination have high atom economy, as most atoms from the reactants are incorporated into the final product. |

| 3 | Less Hazardous Chemical Syntheses | Development of catalysts that avoid the use of toxic heavy metals or reagents. |

| 5 | Safer Solvents and Auxiliaries | Replacing traditional solvents like dioxane with greener alternatives such as 2-MeTHF or water in palladium-catalyzed coupling reactions. nih.gov |

| 9 | Catalysis | Using palladium catalysts allows for the reaction to occur with high selectivity and efficiency, avoiding the large amounts of waste generated by stoichiometric reagents. acs.org |

Advanced Synthetic Techniques

To improve reaction efficiency, chemists are increasingly turning to advanced technologies that can accelerate reactions and improve outcomes.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.net Instead of conventional conductive heating, microwave irradiation uses dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture. This technique often leads to dramatic reductions in reaction time, from hours to mere minutes, along with increased product yields and purities. nih.govudayton.edu

For the synthesis of this compound, microwave irradiation could be applied to several steps. The formation of the Schiff base intermediate from the aniline and aldehyde, or the palladium-catalyzed coupling step itself, could be significantly expedited. udayton.edufrontiersin.org For example, syntheses that might take several hours under conventional heating can often be completed in 5 to 15 minutes in a dedicated microwave reactor, making it a highly efficient method for laboratory-scale synthesis and library generation. nih.govudayton.edu

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction/Convection (slow, non-uniform) | Dielectric Heating (rapid, uniform) |

| Reaction Time | Typically hours to days | Typically seconds to minutes nih.govudayton.edu |

| Energy Efficiency | Lower, as the entire vessel and surroundings are heated. | Higher, as energy is transferred directly to the solvent and reactants. |

| Yields & Purity | Variable, can be lower due to side reactions from prolonged heating. | Often higher yields and cleaner reactions due to shorter reaction times. nih.gov |

Solvent Selection and Optimization in Synthetic Protocols

The synthesis of This compound is typically achieved through the reductive amination of 3,4-dimethoxybenzaldehyde with 4-bromoaniline . This process involves the initial formation of a Schiff base (imine), which is subsequently reduced to the target secondary amine. The choice of solvent is a critical parameter in this synthetic sequence, as it can significantly influence the reaction rate, yield, and purity of the final product by affecting the solubility of reactants, the stability of intermediates, and the efficacy of the reducing agent.

Solvent Selection

A variety of solvents can be employed for the reductive amination to produce N-benzyl anilines. Commonly used solvents include chlorinated hydrocarbons such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE), which are often favored for their inertness and ability to dissolve a wide range of organic compounds. However, due to environmental and safety concerns, there is a growing preference for greener alternatives.

Ethereal solvents like tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are frequently used. THF, in particular, has been shown to be an effective medium for reductive aminations. For instance, in a study on the reductive amination of various aldehydes with anilines using sodium borohydride and a cation exchange resin, THF was found to be the most effective solvent, providing high yields. redalyc.org In a specific example closely related to the synthesis of the target compound, the reductive amination of benzaldehyde with 4-bromoaniline in THF at room temperature afforded N-benzyl-4-bromoaniline in a 93% yield. redalyc.org

Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) (ACN) can also be utilized. Acetonitrile is considered a more environmentally friendly option compared to chlorinated solvents. nih.gov Polar protic solvents like alcohols (e.g., methanol, ethanol) are also viable options, particularly when using reducing agents like sodium borohydride. organic-chemistry.org However, care must be taken as alcohols can sometimes react with the reducing agent or, in the case of catalytic hydrogenations, undergo oxidation to form aldehyde or ketone impurities. nih.gov One study on the synthesis of N-benzylideneaniline found that the reaction proceeded well in polar solvents like ethanol and chloroform. researchgate.net

Optimization of Synthetic Protocols

Optimization of the synthetic protocol for This compound involves the careful selection of the reducing agent in conjunction with the solvent, as well as optimizing reaction time and temperature.

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used for reductive aminations, showing good compatibility with a range of solvents including DCM, DCE, and ethyl acetate. nih.govresearchgate.net Sodium borohydride (NaBH₄) is another common and cost-effective choice, typically used in alcoholic solvents or THF. redalyc.orgorganic-chemistry.org The use of a catalyst, such as a Brønsted or Lewis acid, can accelerate the initial imine formation, which is often the rate-limiting step. redalyc.orgresearchgate.net

A study on the direct reductive amination of aldehydes highlighted a range of alternative, more environmentally benign solvents. The data from this study, while not for the exact target molecule, provides valuable insight into the relative efficacy of different solvents with a common reducing agent, sodium triacetoxyborohydride. The conversion rates for a representative reductive amination are shown in the table below.

Interactive Data Table: Solvent Effect on a Representative Reductive Amination Reaction

| Solvent | Conversion after 1h (%) | Conversion after 2h (%) | Conversion after 4h (%) |

| Dichloromethane (DCM) | 99.1 | 100.0 | 100.0 |

| 1,2-Dichloroethane (DCE) | 100.0 | 100.0 | 100.0 |

| Ethyl Acetate (EtOAc) | 59.7 | 71.0 | Not Reported |

| Isopropanol (IPA) | 77.9 | 89.5 | Not Reported |

| Tetrahydrofuran (THF) | 26.6 | 29.1 | Not Reported |

| 2-Methyltetrahydrofuran (2-MeTHF) | 46.6 | 60.7 | Not Reported |

| Cyclopentyl methyl ether (CPME) | 69.6 | 70.9 | Not Reported |

| tert-Butyl methyl ether (TBME) | 33.9 | 62.5 | Not Reported |

| Dimethyl carbonate (DMC) | 75.2 | 81.3 | Not Reported |

| Dimethylformamide (DMF) | 6.5 | 14.2 | Not Reported |

Data adapted from a study on solvent selection for aldehyde-based direct reductive amination processes using sodium triacetoxyborohydride. The specific reaction was between 4-nitrobenzaldehyde (B150856) and morpholine. rsc.org

As indicated in the table, chlorinated solvents like DCM and DCE often result in the fastest and most complete conversions. rsc.org However, greener solvents such as ethyl acetate, isopropanol, and 2-MeTHF also demonstrate considerable efficacy, offering a good balance between reaction efficiency and environmental considerations. rsc.org The lower conversion in THF in this particular study with STAB contrasts with its high performance when used with NaBH₄ and a catalyst in other systems, highlighting the importance of optimizing the combination of solvent and reducing agent. redalyc.orgrsc.org

For the specific synthesis of This compound , a starting point for optimization would be to screen solvents like THF, 2-MeTHF, and ethyl acetate in combination with a suitable reducing agent such as sodium triacetoxyborohydride or sodium borohydride, potentially with an acid catalyst to facilitate imine formation. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would allow for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

Advanced Spectroscopic Characterization of 4 Bromo N 3,4 Dimethoxybenzyl Aniline

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, allowing for their identification. For 4-bromo-N-(3,4-dimethoxybenzyl)aniline, the expected characteristic absorption bands would include:

N-H Stretch: A secondary amine N-H stretching vibration is expected to appear in the region of 3300-3500 cm⁻¹. This peak is often of medium intensity and can be broadened by hydrogen bonding.

C-H Stretch (Aromatic): The stretching vibrations of the C-H bonds on the two aromatic rings would typically be observed between 3000 and 3100 cm⁻¹.

C-H Stretch (Aliphatic): The methylene (B1212753) (-CH₂-) and methoxy (B1213986) (-OCH₃) groups would exhibit C-H stretching vibrations in the range of 2850-3000 cm⁻¹.

C=C Stretch (Aromatic): The carbon-carbon double bond stretching within the aromatic rings would give rise to several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the secondary amine is expected in the 1250-1350 cm⁻¹ range.

C-O Stretch: The methoxy groups would show characteristic C-O stretching bands, typically strong and found between 1000 and 1300 cm⁻¹. The asymmetric stretch is usually stronger and appears at a higher wavenumber than the symmetric stretch.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

A hypothetical data table for the expected FTIR peaks is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch (Methoxy) | 1000-1300 | Strong |

| C-Br Stretch | 500-600 | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

Symmetric Aromatic Ring Breathing Modes: These vibrations, which involve the expansion and contraction of the aromatic rings, typically give rise to strong and sharp bands in the Raman spectrum.

C-Br Stretch: The carbon-bromine bond, being relatively non-polar, would be expected to show a more intense signal in the Raman spectrum compared to FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the expected signals would be:

Aromatic Protons: The protons on the 4-bromophenyl ring would likely appear as two doublets in the downfield region (around 6.5-7.5 ppm) due to their distinct electronic environments. The protons on the 3,4-dimethoxybenzyl ring would also appear in this region, with their specific chemical shifts and multiplicities determined by their positions relative to the methoxy groups and the methylene bridge.

Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the nitrogen to the benzyl (B1604629) group would likely appear as a singlet or a doublet (if coupled to the N-H proton) around 4.0-4.5 ppm.

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups would be expected to appear as two distinct singlets in the upfield region, typically around 3.8-3.9 ppm.

Amine Proton (-NH-): The single proton on the nitrogen atom would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

A hypothetical ¹H NMR data table is provided below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (4-bromophenyl) | 6.5-7.5 | Doublet | 2H |

| Aromatic H (4-bromophenyl) | 6.5-7.5 | Doublet | 2H |

| Aromatic H (3,4-dimethoxybenzyl) | 6.7-7.0 | Multiplet | 3H |

| Methylene H (-CH₂-) | 4.0-4.5 | Singlet/Doublet | 2H |

| Methoxy H (-OCH₃) | 3.8-3.9 | Singlet | 3H |

| Methoxy H (-OCH₃) | 3.8-3.9 | Singlet | 3H |

| Amine H (-NH-) | Variable | Broad Singlet | 1H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, distinct signals would be expected for each unique carbon atom:

Aromatic Carbons: The carbon atoms of the two aromatic rings would resonate in the downfield region (around 110-150 ppm). The carbon attached to the bromine atom (C-Br) would have a characteristic chemical shift, as would the carbons attached to the nitrogen and methoxy groups.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge would be expected to appear in the range of 45-55 ppm.

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups would resonate at a similar chemical shift, typically around 55-60 ppm.

A hypothetical ¹³C NMR data table is presented below.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C (C-Br) | ~110-120 |

| Aromatic C (C-N) | ~140-150 |

| Aromatic C (C-O) | ~145-155 |

| Aromatic C-H | ~110-135 |

| Methylene C (-CH₂-) | ~45-55 |

| Methoxy C (-OCH₃) | ~55-60 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic rings and potentially the coupling between the -NH- and -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

Without experimental data, it is not possible to generate data tables for these 2D NMR techniques.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C15H16BrNO2, leading to an expected average molecular mass of approximately 322.20 g/mol .

The mass spectrum is anticipated to show a characteristic molecular ion peak [M]+•. Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]+• and [M+2]+•) of almost equal intensity, at m/z 321 and 323, respectively.

The fragmentation of this compound is predicted to follow several key pathways characteristic of N-benzylaniline derivatives. The most prominent fragmentation is expected to be the cleavage of the benzylic C-N bond, which is typically the weakest bond in such molecules. This cleavage would result in the formation of a stable 3,4-dimethoxybenzyl cation (tropylium ion rearrangement) and a 4-bromoaniline (B143363) radical cation, or vice-versa.

Predicted Fragmentation Pathways:

Benzylic Cleavage: The primary fragmentation is the cleavage of the bond between the nitrogen atom and the benzylic carbon. This can lead to two main fragment ions:

A fragment corresponding to the 3,4-dimethoxybenzyl cation at an m/z of 151 . This ion is particularly stable due to resonance.

A fragment corresponding to the 4-bromoaniline radical cation at an m/z of 171/173 .

Fragmentation of the 4-bromoaniline moiety: The 4-bromoaniline fragment may further lose a hydrogen atom to give a fragment at m/z 170/172, or lose HCN to yield a fragment around m/z 144/146.

Fragmentation of the 3,4-dimethoxybenzyl moiety: The 3,4-dimethoxybenzyl cation (m/z 151) can undergo further fragmentation, such as the loss of a methyl group (CH3) to form an ion at m/z 136, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 108.

The following interactive table summarizes the predicted major fragments for this compound.

| Predicted Fragment Ion | Structure of Fragment | m/z (mass-to-charge ratio) | Significance |

| [C15H16BrNO2]+• | Molecular Ion | 321/323 | Confirms molecular weight and presence of Bromine |

| [C9H11O2]+ | 3,4-dimethoxybenzyl cation | 151 | Indicates benzylic cleavage, highly stable fragment |

| [C6H5BrN]+• | 4-bromoaniline radical cation | 171/173 | Indicates benzylic cleavage |

| [C8H8O2]+• | Ion from loss of methyl group | 136 | Further fragmentation of the dimethoxybenzyl moiety |

| [C6H4Br]+ | Bromophenyl cation | 155/157 | Loss of NH2 from the bromoaniline moiety |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its two main chromophoric systems: the 4-bromoaniline moiety and the 3,4-dimethoxybenzene moiety.

The primary electronic transitions observed in organic molecules are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These are high-energy transitions that are characteristic of aromatic systems. Both the 4-bromoaniline and the 3,4-dimethoxybenzene rings will exhibit strong π → π* absorptions. The presence of substituents (Br, -NH-, -OCH3) on the benzene (B151609) rings will cause a bathochromic shift (red shift) of these absorption bands to longer wavelengths compared to unsubstituted benzene.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the amine or the oxygens of the methoxy groups) to a π* orbital of the aromatic ring. These transitions are typically of lower intensity than π → π* transitions.

The UV-Vis spectrum of this compound is predicted to show two main absorption bands:

A high-intensity band in the shorter wavelength UV region (around 200-250 nm) corresponding to the π → π* transitions of the benzenoid systems.

A lower-intensity band at a longer wavelength (around 280-320 nm), which can be attributed to the n → π* transitions and the charge-transfer character arising from the interaction between the nitrogen lone pair and the aromatic rings. The NIST Chemistry WebBook shows that 4-bromoaniline has an absorption maximum around 300 nm nist.gov. The N-substitution with the dimethoxybenzyl group is expected to cause a slight shift in this absorption band.

The following interactive table summarizes the predicted electronic transitions for this compound.

| Type of Transition | Involved Orbitals | Expected Wavelength (λmax) Region | Relative Intensity |

| π → π | π orbitals of the aromatic rings to π orbitals | ~240-260 nm | High (Strong) |

| n → π | Non-bonding electrons on Nitrogen and Oxygen to π orbitals of the aromatic rings | ~290-310 nm | Low to Medium (Weak to Moderate) |

Structural Elucidation and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies on Analogues of 4-bromo-N-(3,4-dimethoxybenzyl)aniline

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining precise atomic coordinates and understanding the molecular architecture in the solid state. The following subsections detail the process and findings from SCXRD studies on compounds structurally related to this compound, such as (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline and (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline. researchgate.netresearchgate.net

The prerequisite for any SCXRD analysis is the cultivation of high-quality single crystals of sufficient size. For organic molecules like the analogues of this compound, several techniques are commonly employed.

The most prevalent and straightforward method is slow evaporation . elsevierpure.com This technique involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The choice of solvent is critical; it should be one in which the compound is moderately soluble. nih.gov If solubility is too high, only small crystals may form. The solution is then filtered to remove any particulate matter that could act as unwanted nucleation sites and is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days. elsevierpure.comnih.gov For instance, crystals of the related compound 4-bromo-4'-hydroxybenzylideneaniline were successfully grown by slowly evaporating an ethanolic solution at room temperature after synthesis. mdpi.com

Another widely used method is slow cooling . nih.gov A nearly saturated solution is prepared in a suitable solvent at an elevated temperature, often near the solvent's boiling point. The container is then placed in an insulated environment, such as a Dewar flask with warm water, to cool down gradually. elsevierpure.com This reduction in temperature decreases the solubility of the compound, promoting slow crystallization.

Vapor diffusion is another successful technique, particularly when only small amounts of the compound are available. nih.gov This involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. nih.gov

The purity of the compound is a paramount factor, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, degrading its quality. nih.gov It is often recommended that the compound be at least 75% pure for a good chance of growing single crystals. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer to determine its fundamental crystallographic properties. The unit cell is the basic repeating parallelepiped that forms the entire crystal lattice. Its dimensions (the lengths of the edges a, b, c and the angles between them α, β, γ) and the space group, which describes the symmetry elements within the unit cell, are determined from the diffraction pattern.

For example, the Schiff base analogue (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline was found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net Another analogue, (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline , crystallizes in the triclinic system with the space group Pī. researchgate.netnih.gov The crystallographic data for these analogues are summarized in the table below.

| Parameter | (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline researchgate.net | (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline researchgate.netnih.gov |

|---|---|---|

| Chemical Formula | C₁₅H₁₄BrNO₂ | C₁₆H₁₆BrNO₃ |

| Formula Weight (g/mol) | 320.18 | 350.2 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | Pī |

| a (Å) | 4.1323 (6) | 7.9103 (3) |

| b (Å) | 10.7406 (14) | 9.9902 (4) |

| c (Å) | 29.911 (4) | 10.7821 (3) |

| α (°) | 90 | 93.068 (3) |

| β (°) | 90.992 (8) | 108.568 (3) |

| γ (°) | 90 | 109.679 (3) |

| Volume (ų) | 1327.4 (3) | 748.10 (5) |

| Z | 4 | 2 |

Data collection is typically performed using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. researchgate.netresearchgate.net The crystal is often cooled to a low temperature (e.g., 89 K or 120 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data. researchgate.netnih.gov

After data collection, corrections for factors like Lorentz and polarization effects, and absorption of X-rays by the crystal are applied. researchgate.net The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

This initial model is then refined using a least-squares procedure. The goal of refinement is to adjust the atomic parameters (positional coordinates and displacement parameters) to achieve the best possible agreement between the observed diffraction intensities and those calculated from the model. stackexchange.com For the analogue (E)-4-bromo-N-(2,3,4-trimethoxybenzylidene)aniline, the structure was refined against all reflections, and hydrogen atoms were placed in geometrically ideal positions and allowed to "ride" on their parent carbon atoms. researchgate.net The quality of the final model is assessed by R-factors (R1 and wR2), with lower values indicating a better fit. For example, the final R-factor for (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline was 0.056. researchgate.net

In the studied Schiff base analogues, the molecules adopt an E configuration about the C=N imine bond. researchgate.netresearchgate.net A key conformational feature is the non-planar arrangement of the two aromatic rings. The dihedral angle, which is the angle between the planes of the two rings, is a critical parameter. For (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline , this angle is 43.69 (16)°. researchgate.net In the case of (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline , the dihedral angle is larger, at 64.02 (6)°. researchgate.netnih.gov This twist is a common feature in N-benzylidene aniline (B41778) derivatives and is due to steric hindrance between the two rings.

The orientation of the methoxy (B1213986) groups is also determined. In the 2,4-dimethoxy analogue, the methoxy substituents lie close to the plane of the dimethoxyphenyl ring. researchgate.net In the 2,3,4-trimethoxy analogue, the methoxy groups at positions 3 and 4 are twisted out of the plane of their attached benzene (B151609) ring, while the methoxy group at position 5 is nearly coplanar with it. nih.gov

The packing of molecules in a crystal is governed by a network of intermolecular interactions. While the subject compound and its Schiff base analogues lack strong hydrogen bond donors (like O-H or N-H in its protonated form), they can participate in weaker interactions that are crucial for crystal stability.

Studies on the analogues reveal the presence of weak C-H···O and C-H···N hydrogen bonds. researchgate.net In the crystal structure of (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline, these weak interactions link molecules into inversion-related dimers. researchgate.net Similarly, in 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline, weak C-H···O hydrogen bonds connect molecules into helical chains.

While not explicitly detailed in the reports for these specific analogues, halogen bonding is another potential interaction. This is a non-covalent interaction where the bromine atom acts as an electrophilic region (a σ-hole) and can interact with a nucleophilic atom (like oxygen or nitrogen) on a neighboring molecule. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these various intermolecular contacts within a crystal. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are central to predicting the properties of molecules like 4-bromo-N-(3,4-dimethoxybenzyl)aniline. A common approach involves using a hybrid functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p), which provides a robust description of molecular systems. asianpubs.orgresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For aniline (B41778) derivatives, this process provides key information on bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the energy of electronic transitions. thaiscience.info A small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net For aniline derivatives, the HOMO is typically localized on the electron-rich aniline ring and the nitrogen atom, while the LUMO distribution can vary depending on the substituents. researchgate.net In this compound, the electron-donating dimethoxy groups and the electron-withdrawing bromine atom would significantly influence the energies and spatial distribution of these orbitals.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. thaiscience.info The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the electronegative oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom. These areas would be the most probable sites for electrophilic interactions. Conversely, the hydrogen atoms, particularly the one on the amine nitrogen, would exhibit a positive potential. This analysis is invaluable for predicting how the molecule will interact with other molecules and biological receptors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. This method is particularly useful for quantifying intramolecular and intermolecular interactions, charge transfer, and delocalization of electron density.

In the context of this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring, a key feature of anilines. It would also describe the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the charge transfer. For instance, a significant E(2) value for the interaction between the nitrogen lone pair (donor) and the anti-bonding π* orbitals of the benzene (B151609) ring (acceptor) would confirm substantial electron delocalization and resonance stabilization.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, frequency calculations are run to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine the frequencies of the fundamental vibrational modes.

For this compound, this analysis would predict the characteristic frequencies for key functional groups, such as the N-H stretch, C-N stretch, aromatic C-H stretches, C-O stretches of the methoxy groups, and the C-Br stretch. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. asianpubs.org This allows for a detailed assignment of the bands observed in experimental IR and Raman spectra.

Conformational Analysis using Computational Methods

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is typically done by systematically rotating the dihedral angles of key bonds—in this case, the C-N bond and the bonds of the benzyl (B1604629) bridge—and calculating the energy at each step to map the potential energy surface.

This analysis would identify the global minimum energy conformation (the most stable and likely structure) as well as other low-energy local minima. Understanding the conformational landscape is essential because the molecule's shape influences its physical properties and its ability to interact with other molecules. The results would reveal any steric hindrance between the two aromatic rings and how the methoxy groups influence the preferred orientation of the molecule.

Theoretical Elucidation of Reaction Mechanisms

The synthesis of this compound, typically achieved through the reductive amination of 3,4-dimethoxybenzaldehyde (B141060) with 4-bromoaniline (B143363), involves a series of steps that can be modeled computationally. Theoretical elucidation of this reaction mechanism provides a detailed understanding of the energy landscape, identifying the most probable pathways and the structures of transient species.

Transition State Characterization

A key aspect of understanding a reaction mechanism is the characterization of its transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For the formation of this compound, the initial step is often the formation of a Schiff base (an imine), which is subsequently reduced.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state geometries for each step of the reaction. For instance, in the initial nucleophilic attack of the aniline nitrogen on the aldehyde carbon, a transition state is formed where the N-C bond is partially formed and the C=O bond is partially broken. Vibrational frequency analysis is then performed on the optimized geometry. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

Reaction Coordinate Analysis (e.g., Reaction Force and Reaction Force Constant)

Reaction coordinate analysis provides a detailed picture of the changes in energy and structure as the reaction progresses from reactants to products through the transition state. The intrinsic reaction coordinate (IRC) path is calculated to confirm that the identified transition state correctly connects the reactants and products.

Further analysis can be performed using concepts like the reaction force , which is the negative derivative of the potential energy with respect to the reaction coordinate. This analysis helps to partition the reaction coordinate into regions of reactant preparation, transition state, and product formation. The reaction force constant , which is the second derivative of the potential energy, can also be analyzed. It provides information about the curvature of the potential energy surface along the reaction path and can be used to characterize the electronic structure changes that occur during the reaction. For the synthesis of this compound, this analysis would reveal the points along the reaction pathway where the most significant electronic rearrangements, such as bond breaking and formation, take place.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor architectures can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. scirp.org this compound possesses a potential donor group (the aniline nitrogen) and acceptor characteristics that can be influenced by the bromo and dimethoxybenzyl substituents, connected through a π-conjugated system. Computational chemistry offers a route to predict and analyze these properties.

The NLO response of a molecule is determined by its hyperpolarizability. DFT calculations are a common method for computing these properties. physchemres.org The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.net A high value for the first hyperpolarizability is indicative of a strong NLO response. nih.gov

The analysis of NLO properties is often linked to the molecule's electronic structure. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with higher hyperpolarizability values. This is because a smaller energy gap facilitates intramolecular charge transfer (ICT), a key mechanism for generating NLO responses in donor-acceptor systems.

Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum and identify the nature of the electronic transitions that contribute to the NLO properties. For this compound, a theoretical investigation would likely focus on the charge transfer from the aniline moiety to other parts of the molecule and how this is influenced by the substituents.

Below is a hypothetical data table illustrating the kind of results a computational study on the NLO properties of this compound might produce, based on methodologies reported for similar compounds.

Table 1: Calculated NLO Properties

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) in Debye | Value |

| Linear Polarizability (α) in esu | Value |

| First Hyperpolarizability (β) in esu | Value |

| HOMO-LUMO Energy Gap (eV) | Value |

Reaction Chemistry and Derivatization of 4 Bromo N 3,4 Dimethoxybenzyl Aniline

Reactions at the Aniline (B41778) Nitrogen: Further Alkylation and Acylation

Further Alkylation: The introduction of an additional alkyl group onto the aniline nitrogen can be achieved using various alkylating agents, such as alkyl halides. These reactions typically proceed via a nucleophilic substitution mechanism. The reactivity of the N-H bond can be enhanced by the use of a base to deprotonate the amine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate or stronger bases like sodium hydride, depending on the reactivity of the alkylating agent. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed. While direct experimental data on the further alkylation of 4-bromo-N-(3,4-dimethoxybenzyl)aniline is not prevalent in the literature, general methods for the N-alkylation of N-benzylanilines are well-established. researchgate.netlibretexts.orgbme.hu For instance, the reaction with an alkyl halide in the presence of a suitable base would yield the corresponding tertiary amine.

Acylation: The aniline nitrogen can also be acylated using acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride or carboxylic acid byproduct. masterorganicchemistry.com The acylation of anilines is a robust and widely used reaction in organic synthesis. For example, the reaction of an N-benzylaniline with acetyl chloride in the presence of a base would yield the corresponding acetamide. byjus.com This transformation is often used to protect the amino group or to introduce a carbonyl functionality, which can participate in further reactions.

Table 1: Representative Alkylation and Acylation Reactions of Secondary Anilines

| Reaction Type | Reagents and Conditions | General Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Tertiary amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl aniline (Amide) |

Reactions Involving the Bromine Substituent

The bromine atom on the aniline ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine substituent on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netbme.hu This reaction forms a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, can be used. libretexts.orgbyjus.com The choice of base, often a carbonate or phosphate, and solvent system is critical for achieving high yields. libretexts.org For a substrate like this compound, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl derivative.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. clockss.orgresearchgate.net This reaction is a valuable method for the vinylation of aryl halides. The reaction conditions are similar to those of the Suzuki coupling, typically employing a palladium catalyst and a base. The stereochemistry of the resulting alkene can often be controlled by the choice of reaction conditions.

Sonogashira Reaction: The Sonogashira coupling is a reaction between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orgchemistrysteps.comlibretexts.org This reaction is highly efficient for the formation of arylalkynes. The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. The coupling of this compound with a terminal alkyne would yield the corresponding N-(3,4-dimethoxybenzyl)-4-alkynylaniline.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki | Boronic acid/ester | Pd catalyst, Base | Biaryl or Alkyl/Vinyl-substituted arene |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Nucleophilic Aromatic Substitution with Activated Bromine

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr), the reaction can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.compressbooks.pub In the case of this compound, the N-(3,4-dimethoxybenzyl)amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic displacement of the bromine atom under standard SNAr conditions is unlikely to be efficient. For such a reaction to proceed, the introduction of a strong electron-withdrawing group, such as a nitro group, onto the aniline ring would be necessary to activate the bromine for substitution.

Transformations of the Dimethoxybenzyl Moiety

The 3,4-dimethoxybenzyl group is not merely a passive substituent; it can also participate in a range of chemical transformations.

Oxidative and Reductive Transformations

The dimethoxybenzyl group can be cleaved under specific oxidative or reductive conditions. Oxidative cleavage can often be achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), which can lead to the debenzylation of the amine. researchgate.net The 3,4-dimethoxy substitution pattern makes the benzyl (B1604629) group particularly susceptible to oxidative removal. Reductive cleavage of the benzyl group can also be accomplished, for instance, through catalytic hydrogenation, although this might also affect other reducible functional groups in the molecule. The selective removal of the dimethoxybenzyl group can be a useful strategy in multi-step synthesis, where it acts as a protecting group for the aniline nitrogen.

Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring

The dimethoxybenzene ring of the N-(3,4-dimethoxybenzyl) group is highly activated towards electrophilic aromatic substitution due to the presence of the two electron-donating methoxy (B1213986) groups. byjus.com These groups are ortho, para-directing. Given that the positions ortho to one methoxy group and meta to the other are already substituted, electrophilic attack is most likely to occur at the positions ortho to both methoxy groups that are unsubstituted. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be directed to this ring, provided that the reaction conditions are controlled to avoid reaction at the more activated aniline ring or the aniline nitrogen itself. The relative reactivity of the two aromatic rings would need to be carefully considered in any synthetic plan.

Advanced Research Directions and Future Perspectives

Development of Asymmetric Synthetic Routes for Enantiopure Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as different enantiomers of a chiral molecule can exhibit distinct biological activities. While 4-bromo-N-(3,4-dimethoxybenzyl)aniline itself is achiral, its derivatives can possess stereogenic centers, necessitating the development of asymmetric synthetic methods to produce single enantiomers.

Future research will likely focus on several key strategies for accessing enantiopure analogues:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, particularly those based on transition metals like iridium, ruthenium, rhodium, and palladium, is a powerful approach. For instance, the asymmetric reductive amination of a prochiral ketone analogue or the asymmetric hydrogenation of an enamine precursor could yield chiral amines with high enantioselectivity.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature. For example, chiral amino acids, terpenes, or carbohydrates could be elaborated into complex chiral building blocks that are then coupled with the 4-bromoaniline (B143363) or 3,4-dimethoxybenzyl moiety. The conversion of microbially-derived cis-1,2-dihydrocatechols represents a valuable strategy for creating chiral synthons. niscpr.res.in

Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for separating racemic mixtures. Lipases, proteases, and other enzymes can be employed to selectively react with one enantiomer in a racemic mixture of a derivative, allowing for the separation of the unreacted enantiomer and the transformed product in high enantiomeric purity.

The development of these routes is critical for investigating the structure-activity relationships of chiral analogues in biological systems, potentially leading to the discovery of more potent and selective therapeutic agents. nih.govmdpi.com

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in chemical research, capable of accelerating discovery by predicting reaction outcomes and designing novel synthetic pathways. rsc.orgnih.gov For this compound and its derivatives, AI and ML can be applied in several transformative ways.

Machine learning models can be trained on vast datasets of chemical reactions to predict the feasibility, yield, and optimal conditions for synthetic transformations. researchgate.netcmu.edu This predictive power can save significant time and resources by identifying the most promising reaction conditions before any experiments are conducted. For example, an ML model could predict the success of a particular cross-coupling reaction to modify the bromo-substituted ring or suggest the best catalyst and solvent combination for an N-alkylation reaction. researchgate.net

Furthermore, generative AI models can design entirely new synthetic routes. youtube.com By inputting a target molecule, these algorithms can perform retrosynthetic analysis to propose multiple synthetic pathways, often uncovering non-intuitive or more efficient routes than those conceived by human chemists. These tools can also design novel analogues of this compound with desired properties (e.g., specific biological activity or improved physicochemical characteristics) and ensure they are synthetically accessible. youtube.com

| AI/ML Application Area | Specific Task | Potential Impact |

|---|---|---|

| Reaction Yield Prediction | Predicting the percentage yield of synthetic steps for analogues. researchgate.net | Reduces experimental workload and accelerates optimization. researchgate.net |

| Reactivity Prediction | Forecasting the reactivity of the compound in various chemical environments. | Aids in designing multi-step syntheses and avoiding side reactions. |

| Novel Synthesis Design | Generating new, efficient retrosynthetic pathways to the target molecule and its derivatives. nih.gov | Discovery of more cost-effective and sustainable synthetic routes. |

| De Novo Molecular Design | Designing novel analogues with optimized properties (e.g., bioactivity, solubility). | Accelerates the discovery of new drug candidates or materials. |

Exploration of Solid-State Reactivity and Mechanochemistry

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field of green chemistry that often allows for solvent-free or low-solvent reactions. The exploration of solid-state reactivity and mechanochemical synthesis of this compound presents a promising avenue for more sustainable and efficient production.

The direct synthesis via reductive amination or N-alkylation could potentially be achieved by ball-milling 4-bromoaniline, 3,4-dimethoxybenzaldehyde (B141060), and a solid reducing agent or catalyst. acs.org This approach can lead to significant reductions in solvent waste, and in some cases, can result in higher yields, shorter reaction times, and access to products or polymorphs that are not obtainable through traditional solution-phase chemistry. Future research would involve screening different milling conditions (frequency, ball size, time) and catalysts to optimize the synthesis. This methodology is particularly attractive for industrial-scale production where minimizing solvent use is a major economic and environmental goal.

Advanced Characterization of Intermediates in Reaction Pathways

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product outcomes. The formation of this compound, typically through reductive amination, involves several transient species, including an imine intermediate. Advanced analytical techniques are essential for the detection and characterization of these short-lived intermediates.

Future mechanistic studies would employ a combination of experimental and computational methods:

In-situ Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for real-time monitoring of the reaction mixture. This enables the direct observation of intermediates as they form and are consumed, providing invaluable kinetic and structural data.

Mass Spectrometry: Advanced mass spectrometry techniques, such as Cold Spray Ionization (CSI-MS) or Electrospray Ionization (ESI-MS), can be used to trap and detect reactive intermediates from the reaction solution.

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to model the entire reaction pathway. researchgate.net These calculations can determine the structures and energies of reactants, transition states, and intermediates, providing a theoretical framework to support experimental observations and to understand the factors controlling the reaction's efficiency and selectivity. nih.gov

| Technique | Information Gained | Application to Synthesis Pathway |

|---|---|---|

| In-situ NMR/FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Observing the formation and consumption of the imine intermediate. |

| Advanced Mass Spectrometry | Detection and structural confirmation of transient species. | Identifying protonated intermediates and catalyst-substrate complexes. |

| Density Functional Theory (DFT) | Energies of transition states and intermediates; reaction energy profiles. researchgate.net | Modeling the step-by-step mechanism of imine formation and reduction. |

| Reaction Progress Kinetic Analysis | Detailed kinetic information to elucidate the rate-determining step. | Understanding how catalyst, substrate, and reagent concentrations affect reaction rate. acs.org |

Multicomponent Reactions Incorporating this compound Building Blocks

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. numberanalytics.comfrontiersin.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. The building blocks of this compound—namely 4-bromoaniline and 3,4-dimethoxybenzaldehyde—are ideal candidates for use in various MCRs.

Future research will likely explore the integration of these building blocks into well-established MCRs to create libraries of novel, structurally complex compounds for biological screening. For example:

The Ugi Reaction: A four-component reaction involving an aldehyde (3,4-dimethoxybenzaldehyde), an amine (4-bromoaniline), a carboxylic acid, and an isocyanide could produce complex peptide-like scaffolds. numberanalytics.commdpi.com

The Povarov Reaction: This reaction, a type of aza-Diels-Alder reaction, could use an imine formed from 4-bromoaniline and 3,4-dimethoxybenzaldehyde to react with an alkene, leading to the synthesis of substituted tetrahydroquinolines. beilstein-journals.org

The Biginelli Reaction: While typically involving urea, a modified Biginelli or a related reaction could potentially incorporate the aniline (B41778) and aldehyde components to build complex heterocyclic systems. numberanalytics.com

By employing these building blocks in MCRs, researchers can efficiently access a wide range of diverse molecules based on the core structure of this compound, significantly accelerating the process of drug discovery and materials science innovation.

| MCR Name | Reactants | Potential Product Class |

|---|---|---|

| Ugi Reaction | 4-Bromoaniline, 3,4-dimethoxybenzaldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |

| Povarov Reaction | 4-Bromoaniline, 3,4-dimethoxybenzaldehyde, Alkene | Tetrahydroquinoline Derivatives beilstein-journals.org |

| Strecker Reaction | 4-Bromoaniline, 3,4-dimethoxybenzaldehyde, Cyanide Source | α-Aminonitrile Derivatives mdpi.com |

| Mannich Reaction | 4-Bromoaniline, 3,4-dimethoxybenzaldehyde, Enolizable Ketone/Aldehyde | β-Amino Carbonyl Compounds chemicalbook.com |

Q & A

Basic: What are the standard synthetic routes for 4-bromo-N-(3,4-dimethoxybenzyl)aniline, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via a condensation reaction between 4-bromoaniline and 3,4-dimethoxybenzaldehyde. Key steps include:

- Reaction Conditions: Stirring equimolar reactants in ethanol or methanol under reflux (24–48 hours) with catalytic acetic acid .

- Purification: Flash column chromatography (FCC) using hexane/ethyl acetate gradients (e.g., 95:5 to 80:20) to isolate the product .

- Characterization: Confirmation via IR spectroscopy (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic protons and methoxy groups), and mass spectrometry .

Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical. For example:

- Data Collection: Use a Bruker D8 VENTURE diffractometer with MoKα radiation (λ = 0.71073 Å).

- Structure Refinement: Employ SHELX programs (SHELXL for refinement) to model bond lengths, angles, and dihedral angles (e.g., 56.79° between aromatic rings in related analogs) .

- Intermolecular Interactions: Identify weak C–H···O and C–H···π interactions to explain packing behavior .

Basic: How can researchers assess the biological activity of this compound?

Methodological Answer:

- Comparative Analysis: Compare with structurally similar aniline derivatives (e.g., 4-aminobenzyl alcohol, benzylamine) using enzyme inhibition assays (e.g., acetylcholinesterase) .

- In Vitro Assays: Test cytotoxicity (MTT assay) and receptor-binding affinity (SPR or fluorescence polarization) .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Validation: Combine biochemical assays (e.g., enzyme kinetics) with biophysical techniques (ITC for binding thermodynamics).

- Purity Verification: Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .

- Structural Analog Testing: Synthesize derivatives (e.g., halogen or methoxy substitutions) to isolate contributing functional groups .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Derivatization: Modify substituents (e.g., replace bromine with chlorine, vary methoxy positions) via reductive amination or Suzuki coupling .

- Activity Mapping: Correlate electronic effects (Hammett σ values) with IC₅₀ data from enzyme assays .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict binding modes and electrostatic potentials .

Basic: How to develop a robust HPLC method for quantifying this compound?

Methodological Answer:

- Column Selection: Use a reversed-phase C18 column (5 µm, 250 × 4.6 mm).

- Mobile Phase: Optimize with acetonitrile:water (70:30 v/v) + 0.1% trifluoroacetic acid for peak symmetry .

- Detection: UV at 254 nm (aromatic π→π* transitions). Validate linearity (R² > 0.99) across 1–100 µg/mL .

Advanced: How to measure thermodynamic properties like solubility and melting point?

Methodological Answer:

- Melting Point: Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Compare with literature (e.g., 128–132°C for 4-bromo-3-nitroaniline ).

- Solubility: Perform shake-flask experiments in PBS, DMSO, and ethanol. Quantify via UV-Vis calibration curves .

Advanced: What mechanistic insights can be gained from studying its reactions?

Methodological Answer:

- Kinetic Studies: Monitor condensation reactions via in situ FTIR to track imine formation rates .

- Isotope Labeling: Use ¹⁵N-labeled aniline to trace reaction pathways via NMR or mass spectrometry .

- Computational Analysis: Simulate transition states (e.g., Gaussian) to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.